molecular formula C8H8O6 B1212926 5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid

5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid

Katalognummer: B1212926
Molekulargewicht: 200.14 g/mol
InChI-Schlüssel: JCYNPXMAUUAOMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid is a chemical compound with the molecular formula C8H8O6. . This compound is characterized by its unique structure, which includes both hydroxyl and formyl functional groups attached to a heptadienedioic acid backbone. It is a derivative of muconic semialdehyde and has significant roles in various chemical and biological processes.

Vorbereitungsmethoden

The synthesis of 5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid can be achieved through several synthetic routes. One common method involves the oxidation of 5-hydroxymethylfurfural (HMF) to produce 5-formyl-2-hydroxyhepta-2,4-dienedioic acid . This reaction typically requires specific catalysts and controlled reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale oxidation processes using advanced catalytic systems to optimize efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction may yield alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid has a wide range of scientific research applications In chemistry, it is used as an intermediate in the synthesis of various organic compounds In biology, it plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactionsIndustrially, it is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other advanced materials .

Wirkmechanismus

The mechanism of action of 5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidative and reductive processes, leading to the formation of various metabolites. The compound’s hydroxyl and formyl groups play crucial roles in its reactivity and interactions with other molecules. These interactions can influence cellular processes and metabolic pathways, making it a valuable tool for studying biochemical mechanisms .

Vergleich Mit ähnlichen Verbindungen

5-(Hydroxymethylidene)-2-oxohept-3-enedioic acid can be compared with other similar compounds, such as 5-formyl-2-hydroxyhepta-2,4-dienedioate and 2-hydroxy-5-carboxymethylmuconate semialdehyde . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of hydroxyl and formyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H8O6

Molekulargewicht

200.14 g/mol

IUPAC-Name

5-(hydroxymethylidene)-2-oxohept-3-enedioic acid

InChI

InChI=1S/C8H8O6/c9-4-5(3-7(11)12)1-2-6(10)8(13)14/h1-2,4,9H,3H2,(H,11,12)(H,13,14)

InChI-Schlüssel

JCYNPXMAUUAOMA-UHFFFAOYSA-N

Kanonische SMILES

C(C(=CO)C=CC(=O)C(=O)O)C(=O)O

Synonyme

2-hydroxy-5-carboxymethylmuconate semialdehyde
5-carboxymethyl-2-hydroxymuconate semialdehyde
CHMSA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.